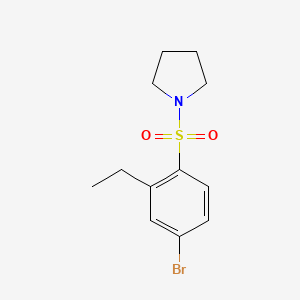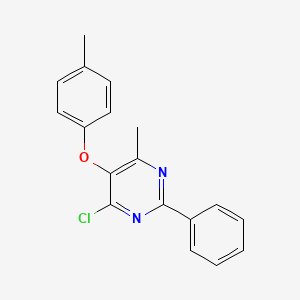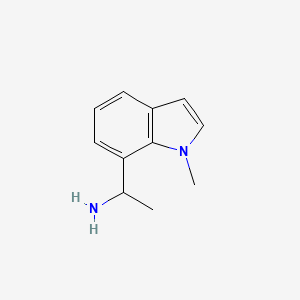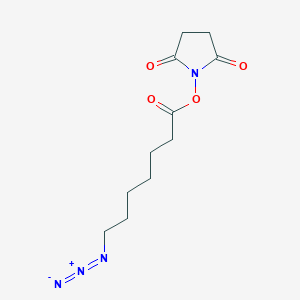
1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-bromo-2-ethylphenylsulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the sulfonyl group imparts unique chemical properties to the molecule, making it a valuable scaffold for the development of new bioactive compounds.
Preparation Methods
The synthesis of 1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine typically involves the reaction of 4-bromo-2-ethylbenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These optimizations might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the bromine with an amine or thiol group.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions. For instance, it can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds, expanding its utility in organic synthesis.
Common reagents for these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as hydrogen peroxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents. Its unique structure allows for the exploration of new drug candidates targeting various diseases.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, which can provide insights into its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine include other pyrrolidine derivatives with different substituents on the aromatic ring. For example:
1-((4-Chloro-2-ethylphenyl)sulfonyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-((4-Methyl-2-ethylphenyl)sulfonyl)pyrrolidine: Contains a methyl group instead of bromine.
1-((4-Fluoro-2-ethylphenyl)sulfonyl)pyrrolidine: Features a fluorine atom in place of bromine.
These compounds share similar chemical properties but differ in their reactivity and potential applications due to the nature of the substituents. The presence of different halogens or alkyl groups can significantly influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C12H16BrNO2S |
|---|---|
Molecular Weight |
318.23 g/mol |
IUPAC Name |
1-(4-bromo-2-ethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H16BrNO2S/c1-2-10-9-11(13)5-6-12(10)17(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
NPAAFVQLMWXNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)

![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)





![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
